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molecular formula C14H13BO3 B8687969 6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol

6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8687969
M. Wt: 240.06 g/mol
InChI Key: NJMSRMRFYVWONL-UHFFFAOYSA-N
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Patent
US09346834B2

Procedure details

H178 (13 mmol) was dissolved in MeOH (300 mL). To this solution under nitrogen was added 10% Pd/C (200 mg). The reaction mixture was vacuumed and backfilled hydrogen for 3 times, then stirred overnight at room temperature. After filtration and rotary evaporation, the residue was purified by recrystallization to give H181 (1.98 mg, 98% yield). 1H NMR (300 MHz, DMSO-d6): δ 9.29 (s, 1H), 9.04 (s, 1H), 7.18 (d, J=8.4 Hz, 2H), 6.87 (dd, J=8.1 & 2.4 Hz, 1H) and 4.86 (s, 2H) ppm. Mp 133-135° C.
Name
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[CH:17][C:12]2[CH2:13][O:14][B:15]([OH:16])[C:11]=2[CH:10]=1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[OH:8][C:9]1[CH:18]=[CH:17][C:12]2[CH2:13][O:14][B:15]([OH:16])[C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
13 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(COB2O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by recrystallization
CUSTOM
Type
CUSTOM
Details
to give H181 (1.98 mg, 98% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC2=C(COB2O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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